![molecular formula C16H16ClN5O2 B2748094 8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872838-97-6](/img/structure/B2748094.png)
8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purine derivatives are a fundamental motif in DNA and RNA nucleic acids, and a primary heterocyclic framework in pharmaceuticals and medicinal chemistry . They have received a great deal of attention due to their biological activities such as antimalarial activity .
Synthesis Analysis
A direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF 3 SO 2 H) . In most cases, the direct C-H cyanation occurred on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives in moderate to excellent yields .Molecular Structure Analysis
The molecular structure of similar compounds was determined by one- and two-dimensional NMR and IR spectroscopy .Chemical Reactions Analysis
The cyanation of purines is generally derived from the corresponding purine halides, with 6-chloropurines as the most useful one, via either an S N 2Ar process with KCN or palladium catalyzed cross-coupling with Zn (CN) 2 . The cyanation of less reactive 2-chloropurines required harsh reaction conditions or a transition-metal ™ catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were determined based on their elemental compositions, one- and two-dimensional NMR spectra, and IR spectra .Scientific Research Applications
Chemical Interactions and DNA Modification
Research on related imidazo purine derivatives has shown their ability to interact with DNA, suggesting applications in studying DNA damage, repair mechanisms, and the biological effects of environmental chemicals. For instance, studies have identified DNA modifications by alkylating agents derived from vinyl chloride, an application relevant in understanding chemical carcinogenesis (Green & Hathway, 1978).
Kinase Inhibition for Therapeutic Targeting
Imidazo purine derivatives have been identified as potent inhibitors of specific kinases, such as lck kinase, highlighting their potential in the development of targeted therapies for diseases like cancer and autoimmune disorders (Snow et al., 2002).
Synthesis and Structural Analysis
The synthesis and structural analysis of imidazo purine derivatives offer insights into the chemical properties and reactivity of these compounds, facilitating their application in medicinal chemistry and drug design (Simo, Rybár, & Alföldi, 1998).
Serotonin Receptor Activity
Studies on derivatives of imidazo purines have explored their activity on serotonin receptors, suggesting applications in developing treatments for psychiatric disorders such as depression and anxiety (Zagórska et al., 2015).
Novel Drug Discovery
Research into the structural variations of imidazo purine derivatives has been directed towards discovering new therapeutic agents, particularly as antagonists for specific adenosine receptors. This research direction is crucial for developing novel drugs for treating cardiovascular diseases, inflammatory conditions, and neurological disorders (Baraldi et al., 2005).
Safety And Hazards
Future Directions
Future research could focus on the synthesis of new compounds of this series, including potentially biologically active ones . Further functional manipulations of the cyano group could allow the conversions of 8-cyanopurines to corresponding purine amides, imidates, imidothioates, imidamides, oxazolines, and isothiazoles .
properties
IUPAC Name |
6-(4-chlorophenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-3-20-14(23)12-13(19(2)16(20)24)18-15-21(8-9-22(12)15)11-6-4-10(17)5-7-11/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZHSLGNJBHHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B2748012.png)

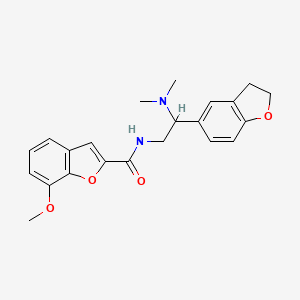
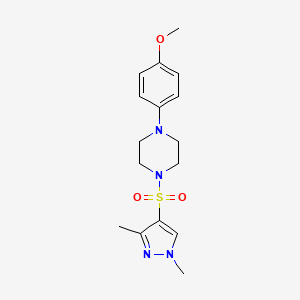
![N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide](/img/structure/B2748018.png)
![[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2748021.png)
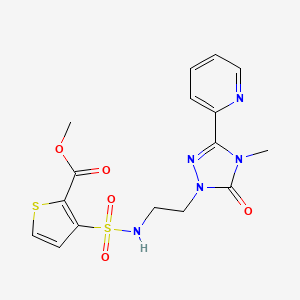
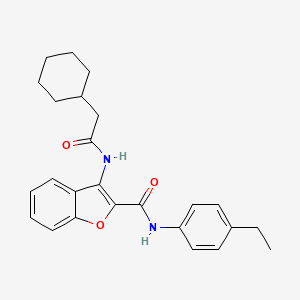
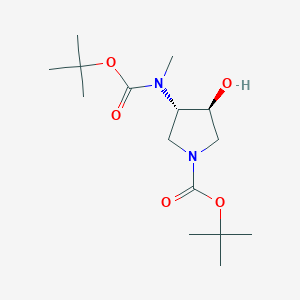
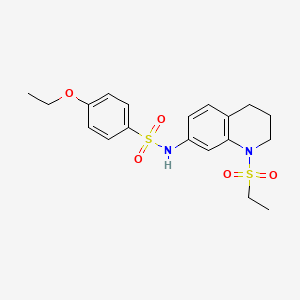
![3-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2748028.png)
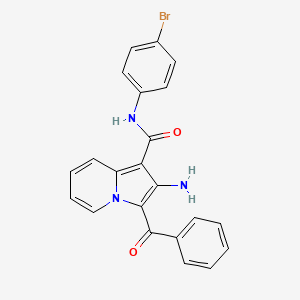
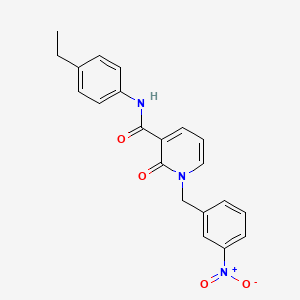
![ethyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylphenyl]carbamate](/img/structure/B2748032.png)